molecular formula C18H24O3 B13045352 4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No.: B13045352
M. Wt: 288.4 g/mol
InChI Key: CEIMHLMHRAVAIY-UHFFFAOYSA-N
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Description

4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a spirocyclic compound characterized by a cyclohexane ring fused to an indenone moiety via a spiro junction. Key structural features include:

  • Hydroxyl group at position 4 on the cyclohexane ring, enabling hydrogen bonding and influencing solubility.
  • Isobutoxy substituent at the 6' position of the indenone ring, contributing steric bulk and lipophilicity.
  • Spiro architecture, which restricts conformational flexibility and may enhance metabolic stability.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

4'-hydroxy-6-(2-methylpropoxy)spiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C18H24O3/c1-12(2)11-21-15-4-3-13-10-18(17(20)16(13)9-15)7-5-14(19)6-8-18/h3-4,9,12,14,19H,5-8,10-11H2,1-2H3

InChI Key

CEIMHLMHRAVAIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC2=C(CC3(C2=O)CCC(CC3)O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent at the 6' position significantly impacts molecular properties. A comparison of key analogs is summarized below:

Compound Name Substituent at 6' Molecular Weight Key Properties/Applications References
4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Isobutoxy 345.47 g/mol* High lipophilicity; potential β-blocker activity (inferred from analogs)
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one Bromo 237.09 g/mol Increased ring strain; enhanced reactivity for cross-coupling reactions
6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one 3-Fluoropropoxy Not reported Improved metabolic stability due to fluorine’s electronegativity
6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Fluoro Not reported Compact substituent; potential CNS targeting due to blood-brain barrier penetration
Spiro[cyclohexane-1,2'-[2H]inden]-3'(1'H)-one,7'-[3-[(tert-butyl)amino]-2-hydroxypropoxy]- tert-butylamino-2-hydroxypropoxy 345.47 g/mol β-blocker activity (e.g., Spirendolol alias)

*Molecular weight inferred from (C21H31NO3).

Key Observations:

  • Isobutoxy vs.
  • Fluorinated Analogs : The 3-fluoropropoxy and 6'-fluoro derivatives highlight fluorine’s role in enhancing metabolic stability and bioavailability through electronegativity and reduced susceptibility to oxidative metabolism .
  • Amino-Alkoxy Derivatives: The tert-butylamino-2-hydroxypropoxy substituent in ’s compound suggests β-blocker activity, indicating that similar substitutions in the target compound could modulate adrenergic receptor affinity .

Heterocyclic Variations in Spiro Frameworks

Structural diversity in the spiro ring system influences pharmacological applications:

  • Thienooxazin Hybrid (): 6'-(4-Chlorophenyl)-spiro[cyclohexane-1,2'-thieno[3,2-d][1,3]oxazin]-4'(1'H)-one incorporates a sulfur- and nitrogen-containing heterocycle, demonstrating antimicrobial activity. This contrasts with the indenone-based target compound, which may prioritize different biological targets .
  • Cyclopropane Spiro Systems () : Replacing cyclohexane with cyclopropane introduces ring strain, altering conformational dynamics and reactivity. Such systems are often leveraged in fragment-based drug design .

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